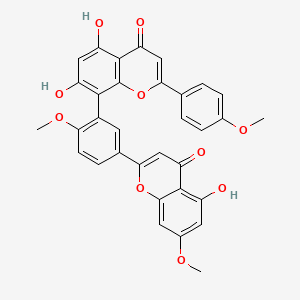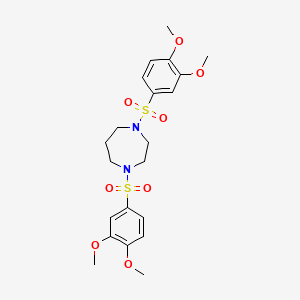
Sciadopitysin
Overview
Description
Sciadopitysin is a biflavonoid compound predominantly found in the leaves of Ginkgo biloba. It is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound has garnered significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Sciadopitysin has been found to target two core proteins: HSP90 and AKT1 . These proteins play crucial roles in cell proliferation and survival, making them key targets in the treatment of diseases like cancer .
Mode of Action
This compound interacts with its targets, HSP90 and AKT1, leading to significant changes in cell behavior. It has been found to inhibit the activation of NF-κB and reduce the expression of c-Fos and NFATc1 , thereby inhibiting the generation and loss of osteoclasts induced by RANKL .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to regulate the MAPK/STAT3/NF-κB signaling pathway to induce mitochondrion-dependent apoptosis in HepG2 cells . Additionally, it can arrest the G0/G1 phase cell cycle via the AKT/p21/p27/CDK/Cyclin signaling pathway . It also inhibits cell motility and invasion through the AKT/GSK-3β/vimentin/β-catenin signaling pathway .
Result of Action
This compound has been found to have potent anti-cancer effects. It promotes apoptosis of GBM cells by inhibiting HSP90a and AKT1 . After treatment with 100µM this compound for 72 hours, the percentage of apoptotic cells was significantly increased . It also induced mitochondrion-dependent apoptosis, arrested cell cycle in the G0/G1 phase, and inhibited cell migration in HepG2 cells .
Biochemical Analysis
Biochemical Properties
Sciadopitysin interacts with various enzymes and proteins. For instance, it has been found to inhibit the activation of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . It also reduces the expression of c-Fos and NFATc1, thereby inhibiting the generation of osteoclasts induced by RANKL .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells. In hepatocellular carcinoma (HCC) cells, it induces mitochondrion-dependent apoptosis, arrests the cell cycle in the G0/G1 phase, and inhibits cell migration by regulating the reactive oxygen species (ROS)-mediated signaling pathway . In glioblastoma cells, it promotes apoptosis by inhibiting HSP90a and AKT1 .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It regulates the MAPK/STAT3/NF-κB signaling pathway to induce mitochondrion-dependent apoptosis in HepG2 cells . It also arrests the G0/G1 phase cell cycle via the AKT/p21/p27/CDK/Cyclin signaling pathway . Furthermore, it inhibits cell motility and invasion through the AKT/GSK-3β/vimentin/β-catenin signaling pathway .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it’s known that the compound has shown significant effects on cells after 72 hours of treatment .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to regulate the MAPK/STAT3/NF-κB signaling pathway
Preparation Methods
Sciadopitysin can be extracted from Ginkgo biloba leaves using various methods. The most common extraction techniques include solvent-based extraction with ethanol, enzyme-assisted extraction, ultrasound-assisted extraction, and mechanical-assisted extraction . These methods vary in efficiency, with enzyme-assisted and mechanical-assisted extractions showing higher yields in shorter durations.
Chemical Reactions Analysis
Sciadopitysin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Sciadopitysin is used as a model compound in studying biflavonoid chemistry and its interactions with other molecules.
Medicine: This compound exhibits anticancer properties, particularly against glioblastoma and hepatocellular carcinoma cells It also shows neuroprotective effects against Alzheimer’s disease and mitigates testicular damage induced by toxic agents
Industry: this compound is used in the development of herbal medicines and supplements due to its health benefits.
Comparison with Similar Compounds
Sciadopitysin is part of a group of biflavonoids found in Ginkgo biloba, which includes:
- Amentoflavone
- Bilobetin
- Ginkgetin
- Isoginkgetin
Compared to these compounds, this compound is unique due to its higher prevalence in Ginkgo biloba leaves and its potent pharmacological activities . Each of these biflavonoids has distinct biological activities, but this compound stands out for its comprehensive therapeutic potential.
Properties
IUPAC Name |
5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-15,34-36H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXRBCHEOFVYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200096 | |
| Record name | Sciadopitysin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-34-6 | |
| Record name | Sciadopitysin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sciadopitysin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sciadopitysin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sciadopitysin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCIADOPITYSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL44VY201L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680839.png)


![1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea](/img/structure/B1680844.png)


![N-(3-Aminopropyl)-N-[(1r)-1-(3-Benzyl-7-Chloro-4-Oxo-4h-Chromen-2-Yl)-2-Methylpropyl]-4-Methylbenzamide](/img/structure/B1680848.png)




![Benzoic acid,4-[2-[(1-methyl-5-nitro-1H-imidazol-2-yl)thio]ethoxy]-, sodium salt (1:1)](/img/structure/B1680859.png)
![Methyl 7-[3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1680861.png)

